molecular formula C11H13NO3 B8276562 ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate

ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B8276562
M. Wt: 207.23 g/mol
InChI Key: MXGZRIGYSQKECK-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C11H13NO3/c1-3-7-6-15-9-5-8(12-10(7)9)11(13)14-4-2/h5-6,12H,3-4H2,1-2H3

InChI Key

MXGZRIGYSQKECK-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC2=C1NC(=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 3-vinyl-4H-furo[3,2-b]pyrrole-5-carboxylate (105 mg, 0.51 mmol) in EtOAc (8 mL) in a 40-mL scintillation vial was treated with 10% Pd/C (˜15 mg) and a balloon of H2. The system was evacuated and refilled three times with H2 before hydrogenating at rt for 6 h. The catalyst was removed by filtration over Celite® and the filtrate was concentrated. The crude product was purified by flash chromatography (0-10% EtOAc/heptane) to give ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate (96 mg, 91%). 1H NMR (400 MHz, CDCl3) δ ppm 1.30 (t, J=7.54 Hz, 3H), 1.36-1.42 (m, 3H), 2.57-2.64 (m, 2H), 4.33-4.40 (m, 2H), 6.76 (d, J=1.66 Hz, 1H), 7.31 (t, J=1.12 Hz, 1H); LCMS-MS (ESI+) 207.83 (M+H).
Name
ethyl 3-vinyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One

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